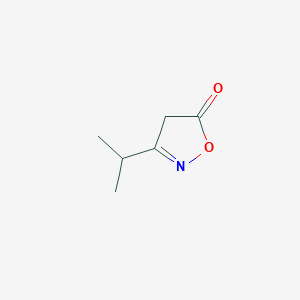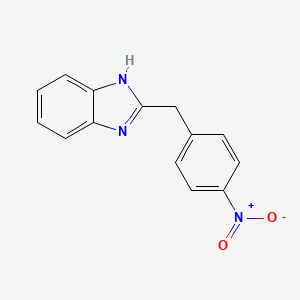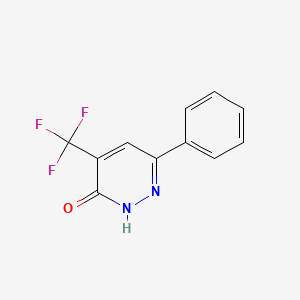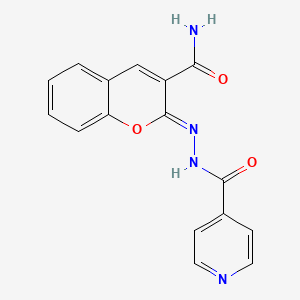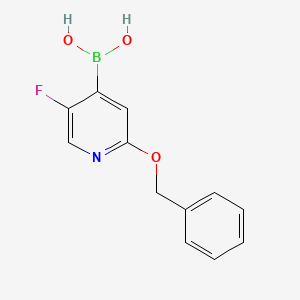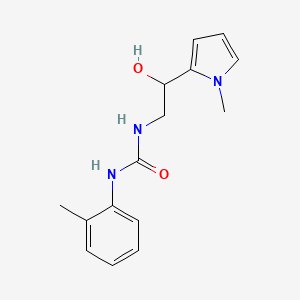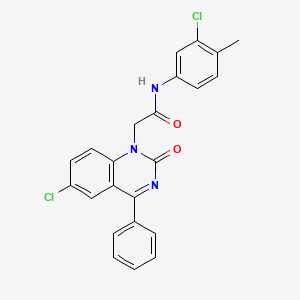
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2 and its molecular weight is 438.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis for Biological Activities
Research has led to the design and synthesis of novel acetamide derivatives, including quinazolinyl acetamides, aiming to explore their potential analgesic, anti-inflammatory, and antimicrobial activities. For example, Alagarsamy et al. (2015) synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, some showed significant analgesic and anti-inflammatory activities, suggesting the potential of quinazolinyl acetamides in the development of new therapeutic agents (Alagarsamy et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of quinazoline derivatives have also been extensively studied. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that certain compounds exhibited good activity against standard strains (Patel & Shaikh, 2011). Furthermore, research by Forsch, Wright, and Rosowsky (2002) into thiophene analogues of 5-chloro-5,8-dideazafolic acid, including quinazolinone derivatives, demonstrated significant antitumor activity in vitro, highlighting the potential for these compounds in cancer therapy (Forsch, Wright, & Rosowsky, 2002).
Pharmacological Investigations
Further pharmacological investigations have revealed the diverse potential of quinazoline derivatives in various therapeutic areas. For example, HelmySakr (2016) explored the analgesic activity of new quinazoline derivatives, indicating significant potential compared to standard analgesic agents (HelmySakr, 2016). Additionally, studies have looked into the synthesis of quinazoline derivatives for their H1-antihistaminic properties, presenting a promising avenue for the development of new antihistaminic agents with minimal sedative effects (Alagarsamy, Giridhar, & Yadav, 2005).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c1-14-7-9-17(12-19(14)25)26-21(29)13-28-20-10-8-16(24)11-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAPSIQPBXOONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)
![N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2444326.png)
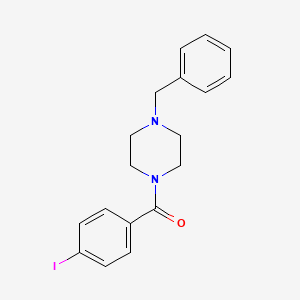

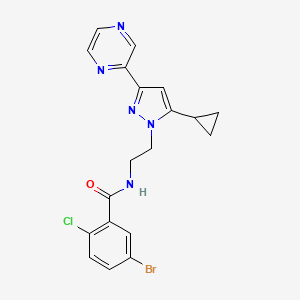
(C)OC1(CCC1)C=O](/img/structure/B2444331.png)

